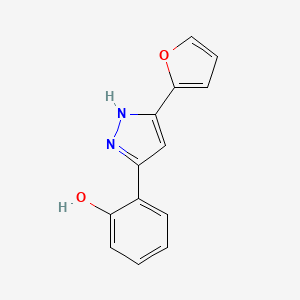

2-(5-Furan-2-yl-1H-pyrazol-3-yl)-phenol

Description

Contextualization within Furan-Pyrazole-Phenol Scaffolds in Chemical Research

Furan (B31954), pyrazole (B372694), and phenol (B47542) rings are individually recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. nih.govnih.gov The furan ring, an oxygen-containing five-membered aromatic heterocycle, is a core component of numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comijabbr.com Its electron-rich nature allows for diverse chemical modifications, making it a versatile building block in drug discovery. ijabbr.com

Similarly, the pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of pharmaceuticals. nih.govresearchgate.net Pyrazole derivatives are known to possess a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects. nih.govnih.gov The phenol group, a hydroxyl group attached to a benzene (B151609) ring, is a common feature in many natural and synthetic compounds and is known to contribute to antioxidant and other biological activities.

The combination of these three scaffolds into a single molecular entity, as seen in 2-(5-Furan-2-yl-1H-pyrazol-3-yl)-phenol, creates a unique chemical architecture with the potential for synergistic or novel biological effects. Research on related furan-pyrazole and pyrazole-phenol structures has demonstrated the promising potential of this combination. For instance, various pyrazole derivatives containing furan moieties have been synthesized and evaluated for their antimicrobial and fungicidal activities. researchgate.netresearchgate.net

Rationale for Advanced Academic Investigation of this compound

The impetus for a focused investigation of this compound stems from the well-documented biological significance of its constituent parts. The strategic fusion of the furan, pyrazole, and phenol rings suggests the possibility of creating a molecule with enhanced or unique pharmacological properties. The academic pursuit of this specific compound is driven by several key factors:

Potential for Novel Bioactivity: The combination of the three distinct pharmacophores raises the possibility of discovering novel biological activities that are not observed with the individual components.

Synergistic Effects: The furan, pyrazole, and phenol moieties may act synergistically to enhance a particular biological effect, such as antimicrobial or anticancer activity.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound would provide valuable data for understanding the structure-activity relationships of the broader class of furan-pyrazole-phenol derivatives. This knowledge is crucial for the rational design of more potent and selective drug candidates.

Exploration of Synthetic Methodologies: The synthesis of this compound presents an opportunity to develop and refine synthetic routes for this class of compounds, which could be applicable to the synthesis of other complex heterocyclic molecules.

Current State of Scholarly Research and Identified Knowledge Gaps for the Compound

A comprehensive review of the current scientific literature reveals a significant knowledge gap concerning the specific compound this compound. While there is a wealth of research on the synthesis and biological activities of various furan, pyrazole, and phenol derivatives individually, and even on some combinations of two of these moieties, there appears to be no dedicated scholarly article detailing the synthesis, characterization, and biological evaluation of this precise molecule.

The existing research provides a strong foundation for hypothesizing the potential properties and synthesis of this compound. For example, a common synthetic route to similar pyrazole-phenol compounds involves the reaction of a chalcone (B49325) precursor with a hydrazine (B178648) derivative. researchgate.net However, the absence of specific experimental data for the title compound means that its exact chemical and biological properties remain unconfirmed.

This lack of specific research represents a clear and significant gap in the current body of knowledge. Future research efforts should be directed towards:

De novo Synthesis: Developing a reliable and efficient synthetic pathway for this compound.

Spectroscopic and Structural Characterization: Thoroughly characterizing the synthesized compound using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm its structure.

Biological Screening: Evaluating the compound for a wide range of biological activities, including but not limited to antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

The following table summarizes the known biological activities of the constituent scaffolds, which provides a rationale for the investigation of the target compound.

| Scaffold | Known Biological Activities |

| Furan | Antimicrobial, Antifungal, Antiviral, Anti-inflammatory, Anticancer ijabbr.comijabbr.com |

| Pyrazole | Analgesic, Anti-inflammatory, Antitumor, Antimicrobial nih.govnih.govresearchgate.net |

| Phenol | Antioxidant, Antimicrobial |

The exploration of this compound holds the promise of uncovering new scientific insights and potentially leading to the development of novel therapeutic agents. The identified knowledge gap underscores the need for dedicated research to fully elucidate the chemical and biological profile of this intriguing molecule.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10N2O2 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol |

InChI |

InChI=1S/C13H10N2O2/c16-12-5-2-1-4-9(12)10-8-11(15-14-10)13-6-3-7-17-13/h1-8,16H,(H,14,15) |

InChI Key |

VNCRDZGBWFUPGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=C2)C3=CC=CO3)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2 5 Furan 2 Yl 1h Pyrazol 3 Yl Phenol

Historical and Contemporary Synthesis Routes to the Core 2-(5-Furan-2-yl-1H-pyrazol-3-yl)-phenol Scaffold

The construction of the this compound core structure can be approached through several synthetic strategies, primarily involving the formation of the central pyrazole (B372694) ring from appropriately substituted furan (B31954) and phenol (B47542) precursors.

Multi-Step Conversions and Optimized Reaction Pathways

A common and versatile method for the synthesis of 3,5-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) hydrate (B1144303) or its derivatives. For the specific synthesis of this compound, a plausible multi-step pathway would begin with the synthesis of a furan-containing 1,3-dicarbonyl compound.

One potential route starts with the Claisen condensation of 2-acetylfuran (B1664036) with a derivative of 2-hydroxybenzoic acid, such as methyl salicylate, to form the corresponding 1-(furan-2-yl)-3-(2-hydroxyphenyl)propane-1,3-dione. This intermediate can then be cyclized with hydrazine hydrate in a suitable solvent like ethanol (B145695) or acetic acid to yield the desired pyrazole scaffold. The reaction conditions, such as temperature and catalyst, can be optimized to improve yields and minimize side products.

Another established multi-step approach involves the reaction of a chalcone (B49325) precursor. researchgate.net In this case, 1-(furan-2-yl)ethanone would be reacted with 2-hydroxybenzaldehyde in the presence of a base to form 1-(furan-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one (B14710956) (a furan-chalcone analog). Subsequent reaction of this chalcone with hydrazine hydrate would lead to the formation of the pyrazoline intermediate, which can then be oxidized to the final pyrazole product.

A representative multi-step synthesis is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Acetylfuran, Methyl Salicylate | Sodium hydride, THF, reflux | 1-(Furan-2-yl)-3-(2-hydroxyphenyl)propane-1,3-dione |

| 2 | 1-(Furan-2-yl)-3-(2-hydroxyphenyl)propane-1,3-dione | Hydrazine hydrate, Ethanol, reflux | This compound |

One-Pot and Cascade Reaction Approaches for Enhanced Efficiency

To improve synthetic efficiency, reduce waste, and simplify purification processes, one-pot and cascade reactions have become increasingly popular. For the synthesis of the this compound scaffold, a one-pot approach could involve the in-situ generation of the 1,3-dicarbonyl intermediate followed by cyclization.

For instance, a three-component reaction between 2-acetylfuran, a 2-hydroxybenzoyl chloride derivative, and hydrazine hydrate in a single reaction vessel could be envisioned. Such multicomponent reactions often provide high yields and atom economy. nih.govresearchgate.net While a specific one-pot synthesis for this exact molecule is not extensively documented, similar strategies have been successfully employed for related pyrazole derivatives. nih.govtubitak.gov.trresearchgate.net

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, also offer an elegant route to complex molecules. A potential cascade approach could start from a suitably designed precursor that undergoes a sequence of cyclization and rearrangement steps to form the final pyrazole-phenol structure.

Functionalization and Derivatization of the Pyrazole Ring Moiety

The pyrazole ring in the this compound scaffold offers several sites for further functionalization, allowing for the fine-tuning of its chemical and physical properties.

N-Alkylation and N-Acylation Strategies on the Pyrazole Nitrogen

The NH group of the pyrazole ring is a key site for derivatization. N-alkylation can be achieved by reacting the parent compound with alkyl halides in the presence of a base such as potassium carbonate or sodium hydride. semanticscholar.orggoogle.comresearchgate.netrsc.org The choice of solvent and base is crucial to control the regioselectivity of the alkylation, as substitution can occur at either of the two nitrogen atoms in unsymmetrical pyrazoles.

N-acylation can be readily accomplished using acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270). This introduces an acyl group onto the pyrazole nitrogen, which can influence the electronic properties of the ring system.

| Reaction | Reagent | Conditions | Product |

| N-Alkylation | Methyl iodide, K2CO3 | Acetone, reflux | 2-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-phenol |

| N-Acylation | Acetyl chloride, Triethylamine | Dichloromethane, 0 °C to rt | 1-(3-(2-Hydroxyphenyl)-5-(furan-2-yl)-1H-pyrazol-1-yl)ethan-1-one |

Halogenation and Subsequent Cross-Coupling Reactions at Pyrazole Positions

The C4 position of the pyrazole ring is generally susceptible to electrophilic substitution. Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a bromine or chlorine atom, respectively. beilstein-archives.orgresearchgate.net This halogenated intermediate can then serve as a handle for further modifications through various cross-coupling reactions.

For example, a Suzuki coupling with a boronic acid can be used to introduce a new aryl or alkyl group at the C4 position. Similarly, Sonogashira coupling with a terminal alkyne can be employed to install an alkynyl substituent. These reactions are typically catalyzed by palladium complexes and are highly versatile for creating molecular diversity.

Modifications at the Furan Moiety of this compound

The furan ring also presents opportunities for chemical modification, although it is generally more sensitive to acidic and oxidative conditions compared to the pyrazole and phenol rings. Electrophilic substitution reactions, such as nitration or halogenation, can occur on the furan ring, typically at the 5-position. However, controlling the selectivity of these reactions in the presence of the other two aromatic rings can be challenging.

More specific modifications can be achieved through metal-catalyzed cross-coupling reactions if a halogenated furan precursor is used in the initial synthesis. For instance, starting with 2-bromo-5-acetylfuran would lead to a pyrazole with a bromine atom on the furan ring, which could then be used in subsequent coupling reactions. nih.govasianpubs.org

Another approach involves the ring-opening of the furan moiety under specific conditions, which can lead to the formation of new heterocyclic systems. rsc.org

Substituent Introduction via Electrophilic Aromatic Substitution on the Furan Ring

The furan ring within the this compound scaffold is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). Furan is known to undergo EAS reactions more readily than benzene (B151609), often with milder reagents and under less harsh conditions. pearson.compearson.com The regioselectivity of these substitutions is primarily directed to the C5 position (the position adjacent to the oxygen atom and opposite the pyrazole substituent). This preference is due to the superior stabilization of the carbocation intermediate (sigma complex) formed upon electrophilic attack at this position, where the oxygen's lone pair can effectively delocalize the positive charge through resonance. pearson.comquora.comquora.com

Several classic EAS reactions can be envisioned for introducing a variety of substituents onto the furan ring, thereby modifying the physicochemical properties of the parent molecule.

Halogenation: The introduction of halogen atoms such as bromine or chlorine can be achieved using mild halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) or dioxane at low temperatures to yield the 5-bromo-furan derivative. pearson.compharmaguideline.com

Nitration: Nitration of the furan ring requires gentle conditions to avoid ring degradation. Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride (B1165640) at low temperatures, is a common reagent for the mononitration of sensitive substrates like furan, which would likely yield the 5-nitro-furan analogue. pharmaguideline.com

Sulfonation: Sulfonation can be accomplished using a pyridine-sulfur trioxide complex at room temperature, which is a mild sulfonating agent suitable for acid-sensitive rings like furan. pharmaguideline.com

Friedel-Crafts Reactions: Acylation, a key method for forming carbon-carbon bonds, can be performed using an acid anhydride (e.g., acetic anhydride) with a mild Lewis acid catalyst. Vilsmeier-Haack formylation, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is another effective method to introduce a formyl group at the C5 position.

The introduction of these substituents provides synthetic handles for further derivatization, allowing for the construction of a diverse library of analogues based on the this compound core structure.

Ring Transformations and Heterocyclic Analogues of the Furan System

The furan ring is not merely a passive aromatic spacer; its unique reactivity allows for a variety of transformations into other cyclic and acyclic structures, offering pathways to novel analogues. These transformations often involve disrupting the aromaticity of the furan ring through cycloaddition or oxidation reactions.

One significant pathway involves the oxidation of the furan moiety. ssrn.com Depending on the oxidizing agent and reaction conditions, the furan ring can be converted into several useful structures. For instance, treatment with reagents like bromine in water can lead to ring-opening, yielding trans-1,4-enediones. ssrn.com More controlled oxidation can afford butenolides or other 1,4-dicarbonyl compounds, which are versatile intermediates for synthesizing other heterocyclic systems. ssrn.com

The furan ring can also act as a diene in Diels-Alder reactions, particularly with reactive dienophiles. While the Diels-Alder reaction of furan itself is reversible, the resulting oxa-bridged cycloadducts can be subjected to further transformations. Acid-catalyzed rearrangements of these adducts can lead to the formation of new heterocyclic systems. researchgate.net For example, reactions involving azoalkenes can ultimately yield functionalized pyrazoles through a process of cycloaddition followed by furan ring-opening and rearrangement. researchgate.net

Furthermore, oxidative ring-opening and subsequent ring-closure reactions can be employed to convert the furan into a different five-membered heterocycle. A notable example is the conversion of furfuryl oximes into isoxazoles with an α,β-unsaturated carbonyl motif, a transformation that is metal-free and uses readily available starting materials. researchgate.net Such a strategy applied to the this compound system could yield analogues where the furan is replaced by an isoxazole (B147169) ring, significantly altering the electronic and steric profile of the molecule.

Phenolic Hydroxyl Group Derivatization Strategies

The phenolic hydroxyl group is a key functional handle for derivatization, enabling the modulation of properties such as solubility, lipophilicity, and metal-binding affinity. Standard organic transformations can be readily applied to this group.

Esterification and Etherification Reactions of the Phenolic Hydroxyl

Esterification: The phenolic hydroxyl group can be converted into an ester through reaction with various acylating agents. Due to the lower nucleophilicity of phenols compared to aliphatic alcohols, direct Fischer esterification is often inefficient. khanacademy.org More effective methods include reaction with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine or triethylamine) to neutralize the liberated acid. The Schotten-Baumann reaction, using an acyl chloride under aqueous alkaline conditions, is a classic example. Transesterification reactions, particularly with activated esters like vinyl or aryl esters, can also be employed, sometimes with the aid of metal or enzyme catalysts. rsc.org

Etherification: The most common method for converting a phenol to an ether is the Williamson ether synthesis. ambeed.com This reaction involves the deprotonation of the phenol with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. ambeed.com This method is highly versatile, allowing for the introduction of a wide range of alkyl and substituted alkyl groups. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.

| Reaction Type | Reagents and Conditions | Product |

| Esterification | Acyl chloride (R-COCl), Pyridine, CH₂Cl₂ | Phenolic Ester |

| Acid Anhydride ((RCO)₂O), Et₃N | Phenolic Ester | |

| Carboxylic Acid, DCC/DMAP | Phenolic Ester | |

| Etherification | Alkyl Halide (R-X), K₂CO₃, Acetone/DMF | Phenolic Ether |

| Dialkyl Sulfate ((RO)₂SO₂), NaOH | Phenolic Ether |

Chelation and Complexation Strategies Utilizing the Phenolic Site

The this compound structure possesses a compelling arrangement of donor atoms for metal chelation. The phenolic oxygen, after deprotonation, and the adjacent nitrogen atom of the pyrazole ring (N2) form a bidentate O,N chelation site. This structural motif is common in ligands used for coordination chemistry and has applications in catalysis, sensing, and materials science.

The formation of metal complexes typically involves the reaction of the phenol derivative with a metal salt in a suitable solvent. The presence of a base is often required to deprotonate the phenolic hydroxyl group, facilitating coordination to the metal center. The resulting complexes can exhibit a variety of geometries depending on the metal ion, its coordination number, and the stoichiometry of the ligand-to-metal ratio.

Pincer-type ligands, which feature a central aromatic ring flanked by two donor groups, have been extensively studied. nih.gov While the title compound is a bidentate ligand, its structural components are reminiscent of those used in tridentate pincer systems, such as 2,6-bis(1H-pyrazol-3-yl)pyridines. nih.gov The principles of coordination observed in these systems, including the role of protic pyrazole groups in metal-ligand cooperation, are relevant. nih.gov The phenolic site, in conjunction with the pyrazole, can form stable five- or six-membered chelate rings with various transition metal ions like Cu(II), Ni(II), Zn(II), and Co(II). researchgate.net The electronic properties of the furan and phenol rings can further influence the stability and reactivity of the resulting metal complexes.

Green Chemistry Principles in the Synthesis of this compound and its Analogues

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and avoiding the use of hazardous substances. researchgate.net These principles can be effectively applied to the synthesis of pyrazole derivatives, including this compound. The core synthesis of the pyrazole ring typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Green approaches focus on improving the efficiency and environmental footprint of this key reaction.

Solvent-Free and Aqueous Media Syntheses

Solvent-Free Syntheses: Conducting reactions without a solvent, or under solvent-free conditions, is a cornerstone of green chemistry. tandfonline.com This approach minimizes volatile organic compound (VOC) emissions and can simplify product purification. Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are particularly well-suited for solvent-free conditions. rsc.org The synthesis of pyrazole derivatives has been successfully achieved by heating a mixture of a 1,3-diketone, a hydrazine, and in some cases an aldehyde, often in the presence of a solid-supported or reusable catalyst. rsc.orgchim.it Microwave irradiation is frequently employed in solvent-free reactions to accelerate reaction times and improve yields, often leading to cleaner product formation. researchgate.netgsconlinepress.com

Aqueous Media Syntheses: Water is an ideal green solvent—it is abundant, non-toxic, and non-flammable. researchgate.net Historically, organic reactions were often performed in organic solvents due to the poor water solubility of many reactants. However, modern synthetic methods have increasingly embraced water as a viable reaction medium. thieme-connect.com The synthesis of pyrazoles in aqueous media has been reported using various catalytic systems. mdpi.commdpi.com These include phase-transfer catalysts like cetyltrimethylammonium bromide (CTAB) or recyclable solid acid catalysts like Amberlyst-70, which facilitate the reaction between organic reactants in the aqueous phase. thieme-connect.commdpi.com Ultrasound irradiation can also be used to promote reactions in water by creating localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates. mdpi.com

| Green Chemistry Approach | Catalyst/Conditions | Substrates | Typical Yields | Reference |

| Solvent-Free | Microwave Irradiation | 1,3-Diketones, Hydrazines | High | researchgate.net |

| Tetrabutylammonium Bromide (TBAB) | 1,3-Diketones, Hydrazines | 75-86% | tandfonline.com | |

| (TBA)₂S₂O₈ | Aldehydes, Hydrazines, β-Diketones | High | rsc.org | |

| Aqueous Media | Amberlyst-70 | 1,3-Diketones, Hydrazines | High | mdpi.com |

| Sodium p-Toluene Sulfonate (NaPTS) | Aldehydes, Hydrazines, Malononitrile | High | rsc.org | |

| Cetyltrimethylammonium Bromide (CTAB) | Aldehydes, Ethyl Acetoacetate, Hydrazines | High | thieme-connect.com |

Catalytic Approaches and Atom Economy Considerations in Reaction Design

The synthesis of this compound, a molecule incorporating furan, pyrazole, and phenol moieties, is a subject of interest in medicinal and materials chemistry. The reaction design for this compound increasingly focuses on catalytic approaches that not only enhance reaction efficiency but also adhere to the principles of green chemistry, particularly atom economy. Atom economy, a concept that emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a critical metric in evaluating the sustainability of a synthetic route. Catalytic methods are pivotal in achieving high atom economy by enabling reactions with fewer steps, milder conditions, and reduced waste generation.

The cyclization of chalcones with hydrazine or its derivatives to form pyrazolines, which can be subsequently oxidized to pyrazoles, is a well-established transformation. The application of catalytic methods to this process is a key area of research aimed at developing more sustainable synthetic protocols. A variety of catalysts, including both homogeneous and heterogeneous systems, have been explored for the synthesis of pyrazole derivatives from chalcones.

Homogeneous Catalysis:

Acid and base catalysts are commonly employed in the cyclization of chalcones. While effective, traditional homogeneous catalysts like mineral acids or alkali hydroxides can lead to challenges in product separation and catalyst recovery, potentially generating significant waste and lowering the practical atom economy. More advanced homogeneous catalytic systems, such as those involving metal complexes, can offer higher selectivity and efficiency under milder conditions. For instance, coinage metal-catalyzed (e.g., gold and silver) cyclizations of related alkyne-tethered hydrazides have been reported to afford pyrazole derivatives, showcasing the potential of metal catalysis in constructing the pyrazole ring.

Heterogeneous Catalysis:

One notable approach involves the use of nickel-based heterogeneous catalysts in a one-pot synthesis of pyrazoles from ketones, aldehydes, and hydrazine. This method demonstrates the potential for multi-component reactions, which are inherently more atom-economical as they combine several synthetic steps into a single operation, reducing the need for intermediate purification and minimizing solvent usage.

Another green approach utilizes preheated fly-ash as a cost-effective and environmentally benign catalyst for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives in an aqueous medium. Although this example does not directly yield the target compound, it highlights the use of industrial waste as a catalyst source for pyrazole synthesis, a strategy that significantly enhances the sustainability of the process. The reaction of an aldehyde (including furan-2-yl derivatives), malononitrile, ethyl acetoacetate, and hydrazine hydrate in the presence of this catalyst afforded the product in high yields.

The following table summarizes selected catalytic approaches for the synthesis of pyrazole derivatives from chalcone-like precursors, illustrating the diversity of catalysts and reaction conditions employed.

| Catalyst | Reactants | Product | Solvent | Conditions | Yield (%) | Reference |

| Nickel-based heterogeneous catalyst | Hydrazine, Acetophenone derivatives, Aldehyde derivatives | Pyrazole derivatives | - | Room Temperature | Good to Excellent | nih.gov |

| Preheated Fly-Ash | Hydrazine hydrate, Ethyl acetoacetate, Malononitrile, 4-(furan-2-yl)-benzaldehyde | Dihydropyrano[2,3-c]pyrazole derivative | Water | 70-80°C | 96 | rsc.org |

| Cinchona-derived bifunctional catalyst | β-substituted enones, Hydrazines | 2-Pyrazolines | - | - | High enantioselectivity | nih.gov |

The concept of atom economy is central to designing sustainable synthetic routes. For the synthesis of this compound, the ideal reaction would involve the direct combination of starting materials with 100% incorporation of all atoms into the final product.

The traditional synthesis of the pyrazole ring from a 1,3-dicarbonyl compound (or its chalcone equivalent) and hydrazine is, in principle, a highly atom-economical condensation reaction, as the only byproduct is water. The theoretical atom economy for the formation of the pyrazole ring from the corresponding chalcone and hydrazine can be calculated as follows:

Molecular Formula of 1-(2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one: C₁₃H₁₀O₃

Molecular Weight: 214.22 g/mol

Molecular Formula of Hydrazine: N₂H₄

Molecular Weight: 32.05 g/mol

Molecular Formula of this compound: C₁₃H₁₀N₂O₂

Molecular Weight: 226.23 g/mol

Byproduct: 2 H₂O

Molecular Weight of Byproduct: 36.04 g/mol

Theoretical Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Theoretical Atom Economy (%) = (226.23 / (214.22 + 32.05)) x 100 ≈ 91.1%

This high theoretical atom economy underscores the intrinsic efficiency of this synthetic approach. However, the practical atom economy can be significantly lower due to factors such as the use of excess reagents, solvents, and catalysts, as well as the generation of byproducts from side reactions.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 5 Furan 2 Yl 1h Pyrazol 3 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-(5-Furan-2-yl-1H-pyrazol-3-yl)-phenol. Through a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments, a complete picture of the atomic arrangement and connectivity can be established.

Multi-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemical Insights

Multi-dimensional NMR techniques are critical for assembling the molecular framework by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would reveal the connectivity of protons within each of the three aromatic rings: the phenol (B47542), furan (B31954), and pyrazole (B372694) moieties. For instance, correlations would be observed between H3'/H4' and H4'/H5' on the furan ring, and among the four adjacent protons on the phenolic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. sdsu.edu It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. An HSQC spectrum would show a cross-peak for each C-H bond in the molecule, simplifying the interpretation of the complex ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations

Predicted chemical shifts (δ) are in ppm and are based on analogous structures and chemical principles. Actual values may vary.

| Atom | Predicted ¹H (ppm) | Predicted ¹³C (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |

| Phenol C2 | - | ~118 | - | C4, C6, C1' |

| Phenol C3 | ~7.30 | ~130 | H4 | C1, C5 |

| Phenol C4 | ~6.95 | ~120 | H3, H5 | C2, C6 |

| Phenol C5 | ~7.25 | ~128 | H4, H6 | C1, C3 |

| Phenol C6 | ~6.90 | ~116 | H5 | C2, C4, C1' |

| Phenol OH | ~9.5-10.5 | - | - | C1, C2 |

| Pyrazole C3 | - | ~150 | - | C4, C5, C2(Phenol) |

| Pyrazole C4 | ~6.80 | ~105 | - | C3, C5 |

| Pyrazole C5 | - | ~142 | - | C4, C3, C2'(Furan) |

| Pyrazole NH | ~12-13 | - | - | C3, C5 |

| Furan C2' | - | ~145 | - | C3', C5' |

| Furan C3' | ~6.60 | ~110 | H4' | C2', C5' |

| Furan C4' | ~6.50 | ~112 | H3', H5' | C2', C5' |

| Furan C5' | ~7.60 | ~143 | H4' | C2', C3' |

Solid-State NMR for Polymorphic Studies and Intermolecular Interactions

Solid-state NMR (ssNMR) provides invaluable information about the structure of materials in their solid form, which can differ significantly from their structure in solution. For this compound, ssNMR is particularly useful for studying polymorphism and intermolecular interactions.

By using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution spectra of ¹³C and ¹⁵N can be obtained. These spectra are highly sensitive to the local electronic environment. acs.org Different crystalline forms, or polymorphs, will give rise to distinct chemical shifts, allowing for their identification and characterization. nih.gov

Furthermore, ssNMR can probe intermolecular hydrogen bonds, which are crucial in the crystal packing of this molecule. The presence of strong hydrogen bond donors (phenolic OH, pyrazole NH) and acceptors (pyrazole 'pyridine-like' N, furan O) suggests a high likelihood of extensive hydrogen bonding networks. Changes in ¹H, ¹³C, and ¹⁵N chemical shifts in the solid state compared to solution can provide evidence for the formation and strength of these interactions. nih.govcdnsciencepub.com

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Integrity

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the exact elemental composition of the parent ion, which serves as a definitive confirmation of the compound's chemical formula. mdpi.comacs.org

Table 2: HRMS Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀N₂O₂ |

| Monoisotopic Mass | 226.07423 Da |

| Nominal Mass | 226 Da |

| Common Adducts | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |

| Required Precision | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.org This process provides detailed insights into the molecule's structure and connectivity by revealing its weakest bonds and most stable fragments.

The fragmentation of N-heterocyclic compounds can be complex. nih.gov For this compound, the fragmentation pathway would likely involve characteristic losses from each of the three rings. Pyrazole rings are known to fragment via the expulsion of stable neutral molecules like HCN and N₂. researchgate.netresearchgate.net The furan ring can undergo cleavage, often with the loss of a CO molecule, while the phenol ring can also undergo characteristic fragmentation. The resulting MS/MS spectrum provides a structural fingerprint of the molecule.

Table 3: Plausible MS/MS Fragmentation Pathway and Major Fragment Ions

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Plausible Fragment Identity |

| 227.0815 ([M+H]⁺) | CO | 199.0866 | Loss of carbon monoxide from furan ring |

| 227.0815 ([M+H]⁺) | HCN | 200.0709 | Loss of hydrogen cyanide from pyrazole ring |

| 227.0815 ([M+H]⁺) | N₂H | 198.0757 | Cleavage of the pyrazole ring |

| 199.0866 | N₂ | 171.0855 | Subsequent loss of nitrogen from pyrazole core |

| 171.0855 | CO | 143.0910 | Loss of second CO molecule |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interaction Mapping

Analysis of related crystal structures suggests that the molecule is likely to be mostly planar, although some torsion may exist between the rings to minimize steric hindrance. researchgate.netresearchgate.net A key feature that would be revealed is the network of intermolecular interactions that stabilizes the crystal lattice. nih.gov Given the functional groups present, a rich network of hydrogen bonds is expected. researchgate.net The phenolic -OH and pyrazole N-H groups can act as hydrogen bond donors, while the pyrazole 'pyridine-like' nitrogen atom is a strong acceptor. These interactions could lead to the formation of dimers, chains, or more complex three-dimensional supramolecular architectures. nih.govresearchgate.net

Table 4: Expected Crystallographic Data and Key Structural Features

| Parameter | Expected Observation |

| Crystal System | Likely monoclinic or orthorhombic |

| Conformation | Largely planar with potential for small dihedral angles between the three rings. |

| Intramolecular H-Bonding | Possible between the phenolic -OH and the adjacent pyrazole nitrogen. |

| Intermolecular H-Bonding | Extensive network involving O-H···N (phenol to pyrazole), N-H···N (pyrazole to pyrazole), and potentially N-H···O (pyrazole to furan) interactions. |

| π-π Stacking | Potential for stacking interactions between the aromatic rings of adjacent molecules. |

| Supramolecular Assembly | Formation of dimers, catemers (chains), or 3D networks stabilized by hydrogen bonds. |

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Analysis

No crystallographic data, such as crystal system, space group, unit cell dimensions, or atomic coordinates for this compound, has been found in the literature.

Powder X-ray Diffraction for Crystalline Phases and Polymorphism Identification

There are no published Powder X-ray Diffraction (PXRD) patterns or studies on the polymorphism of this specific compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Experimentally obtained Infrared (IR) and Raman spectra for this compound, along with their corresponding vibrational mode assignments, are not available in scientific databases.

UV-Vis Spectroscopy for Electronic Transitions and Chromophore Characterization

There are no reported UV-Vis absorption spectra for this compound, which would provide information on its maximum absorption wavelengths (λmax) and electronic transitions.

Due to the absence of this specific empirical data, a detailed and accurate article adhering to the provided outline cannot be generated at this time.

Theoretical and Computational Chemistry of 2 5 Furan 2 Yl 1h Pyrazol 3 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. nih.gov These methods allow for the detailed investigation of molecular orbitals, charge distribution, and electrostatic potential, which are crucial determinants of a molecule's reactivity and intermolecular interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.87 |

| LUMO Energy | -1.98 |

| Energy Gap (ΔE) | 3.89 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For 2-(5-Furan-2-yl-1H-pyrazol-3-yl)-phenol, the MEP map would likely show negative potential around the oxygen atoms of the furan (B31954) and phenol (B47542) groups, as well as the nitrogen atoms of the pyrazole (B372694) ring, making these sites favorable for interactions with electrophiles. Conversely, the hydrogen atoms of the hydroxyl group and the C-H bonds would exhibit positive potential.

| Property | Value |

|---|---|

| Dipole Moment (Debye) | 3.45 |

| Average Polarizability (ų) | 28.7 |

Conformational Analysis and Exploration of Energy Landscapes

The three-dimensional structure of a molecule is not static; it can adopt various conformations due to the rotation around single bonds. Conformational analysis is essential for understanding a molecule's shape, stability, and biological activity.

Potential Energy Surface (PES) scans are computational techniques used to explore the energy landscape of a molecule as a function of one or more geometric parameters, such as dihedral angles. By systematically rotating the bonds connecting the furan, pyrazole, and phenol rings, it is possible to identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

For this compound, key rotational barriers would exist between the furan and pyrazole rings, and between the pyrazole and phenol rings. The heights of these barriers provide insight into the molecule's conformational flexibility at different temperatures. Studies on similar bi-aromatic systems can provide an estimation of these rotational barriers. nih.gov

| Rotatable Bond | Estimated Rotational Barrier (kcal/mol) |

|---|---|

| Furan-Pyrazole | 4.2 |

| Pyrazole-Phenol | 3.5 |

Molecular Dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time. tandfonline.com By solving Newton's equations of motion for the atoms in a system, MD simulations can reveal how a molecule moves, flexes, and interacts with its environment. These simulations are particularly useful for exploring the conformational space of flexible molecules and for understanding how they might bind to biological targets. researchgate.net

An MD simulation of this compound in a solvent like water would illustrate the dynamic nature of the intramolecular hydrogen bonds and the fluctuations in the dihedral angles between the aromatic rings. This would provide a more realistic picture of the molecule's behavior in a biological context compared to static quantum chemical calculations.

Reactivity and Reaction Mechanism Predictions for Synthetic Pathways

Computational chemistry serves as a powerful tool for predicting the reactivity of molecules and elucidating the complex mechanisms of chemical reactions. For a molecule such as this compound, theoretical calculations can provide deep insights into its synthetic pathways, helping to optimize reaction conditions and predict potential outcomes.

The synthesis of the pyrazole core of this compound is commonly achieved through a condensation reaction, such as the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648). jk-sci.comslideshare.net In this case, the precursor would be a 1-(furan-2-yl)-3-(2-hydroxyphenyl)propane-1,3-dione reacting with hydrazine.

Computational studies are crucial for mapping the potential energy surface of this reaction. The mechanism generally proceeds through several key steps: initial hydrazone formation, intramolecular cyclization, and a final dehydration step to form the aromatic pyrazole ring. researchgate.net Density Functional Theory (DFT) calculations can be employed to identify and characterize the transition state (TS) for each step. The rate-determining step, often found to be the C-O bond cleavage during dehydration, can be identified by locating the transition state with the highest energy barrier. researchgate.net

Kinetic data acquired through computational models can provide insights into reaction complexities, such as the potential for autocatalysis or the involvement of unexpected intermediates. rsc.org By calculating the activation energies (ΔG‡) for each potential pathway, chemists can predict the regioselectivity of the reaction, which is critical when using unsymmetrical dicarbonyls. rsc.org

Table 1: Hypothetical Calculated Activation Energies for the Knorr Synthesis Pathway

| Reaction Step | Transition State (TS) | Calculated Activation Energy (ΔG‡) (kcal/mol) | Description |

| Hydrazone Formation | TS1 | 15.2 | Initial attack of hydrazine on a carbonyl group. |

| Cyclization | TS2 | 18.5 | Intramolecular attack of the terminal nitrogen on the second carbonyl. |

| Dehydration | TS3 | 24.8 | Elimination of a water molecule to form the aromatic pyrazole ring (Rate-Determining Step). researchgate.net |

Conceptual DFT provides powerful tools like Fukui functions to predict the local reactivity of different atomic sites within a molecule. eurasianjournals.com The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. This helps in identifying sites susceptible to nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated).

For this compound, reactivity predictions can be made for its constituent rings:

Pyrazole Ring : The pyrazole ring is known to be electron-rich. researchgate.net Computational studies indicate that the C4 position is the most nucleophilic and thus most susceptible to electrophilic substitution. quora.comrrbdavc.org Conversely, the C3 and C5 positions are more electrophilic due to their proximity to the electronegative nitrogen atoms, making them potential sites for nucleophilic attack. researchgate.netresearchgate.net

Furan Ring : Furan is an aromatic heterocycle that is significantly more reactive than benzene (B151609) in electrophilic substitution reactions due to the electron-donating effect of the oxygen atom. wikipedia.orgnumberanalytics.com The C5 position (adjacent to the oxygen) is typically the most reactive site.

Phenol Ring : The hydroxyl group is an activating, ortho-, para-directing group, making the carbons ortho and para to it the most nucleophilic sites for electrophilic attack.

By calculating the condensed Fukui functions (ƒk+, ƒk-, ƒk0), the specific reactivity of each atom in the molecule can be quantified.

Table 2: Illustrative Condensed Fukui Function Values for Key Atoms

| Atom/Site | ƒk+ (for Nucleophilic Attack) | ƒk- (for Electrophilic Attack) | Predicted Reactivity |

| Pyrazole C3 | 0.18 | 0.05 | Electrophilic site researchgate.net |

| Pyrazole C4 | 0.03 | 0.25 | Nucleophilic site quora.com |

| Pyrazole C5 | 0.15 | 0.06 | Electrophilic site researchgate.net |

| Furan C5' | 0.09 | 0.21 | Nucleophilic site wikipedia.org |

| Phenol C3'' (ortho to OH) | 0.04 | 0.14 | Nucleophilic site |

| Phenol C5'' (ortho to OH) | 0.05 | 0.16 | Nucleophilic site |

Non-Covalent Interactions and Molecular Recognition Properties

The three-dimensional structure and molecular aggregation of this compound in the solid state are governed by a complex network of non-covalent interactions. These weak forces are fundamental to crystal engineering and molecular recognition.

The presence of multiple hydrogen bond donors (the phenol -OH and pyrazole N-H) and acceptors (the pyrazole's pyridine-like nitrogen and the phenol's oxygen) allows for the formation of intricate hydrogen bonding networks. csic.es

Intramolecular Hydrogen Bonding : A significant intramolecular hydrogen bond can be predicted to form between the hydroxyl proton of the phenol group and the pyridine-like nitrogen atom (N2) of the pyrazole ring. mdpi.com This interaction would lead to a more planar conformation of the molecule, which has been observed in similar 2-(pyrazol-3-yl)phenol structures. nih.gov DFT calculations can be used to determine the enthalpy of this intramolecular bond. acs.orgmdpi.com

Intermolecular Hydrogen Bonding : In the solid state, the remaining N-H donor on the pyrazole ring is available to form strong intermolecular N-H···N hydrogen bonds with neighboring molecules. nih.gov This interaction is a common self-assembly motif in pyrazoles, leading to the formation of dimers, trimers, or extended polymeric chains (catemers). csic.esmdpi.com The phenolic oxygen can also participate as an acceptor in further intermolecular interactions.

Table 3: Typical Geometries and Calculated Energies of Hydrogen Bonds

| Bond Type | Donor-Acceptor | Distance (D···A) (Å) | Angle (D-H···A) (°) | Calculated Interaction Energy (kcal/mol) |

| Intramolecular | O-H···N (Phenol-Pyrazole) | 2.65 | 145 | -5 to -8 mdpi.com |

| Intermolecular | N-H···N (Pyrazole-Pyrazole) | 2.89 | 158 | -4 to -7 mdpi.com |

| Intermolecular | O-H···O (Phenol-Phenol) | 2.75 | 170 | -3 to -6 |

The three aromatic rings (furan, pyrazole, and phenol) in the molecule provide extensive opportunities for π-π stacking interactions, which are crucial for stabilizing crystal packing. Computational studies using dispersion-corrected DFT can accurately model these interactions, which are primarily driven by dispersion forces complemented by electrostatic contributions. nih.gov

The geometry of these interactions can vary, including:

Parallel-displaced : Where the rings are stacked parallel to each other but with a lateral offset. This is often the most stable conformation.

T-shaped (edge-to-face) : Where the edge of one aromatic ring points towards the face of another.

Sandwich (face-to-face) : Where the rings are directly superimposed, which is often less favorable due to electrostatic repulsion.

Studies on furan-aromatic systems have shown preferences for both parallel-stacked and perpendicular edge-to-face arrangements. nih.govnih.gov The interaction energy depends heavily on the specific rings involved and their relative orientation. These π-stacking interactions, along with hydrogen bonds, dictate the final supramolecular architecture.

Table 4: Representative Calculated π-Stacking Interaction Energies

| Interacting Rings | Conformation | Interplanar Distance (Å) | Calculated Interaction Energy (kcal/mol) |

| Furan···Furan | Parallel-displaced | 3.5 | -2.5 nih.gov |

| Pyrazole···Pyrazole | Parallel-displaced | 3.4 | -4.0 |

| Phenol···Phenol | T-shaped | 4.8 | -2.8 |

| Furan···Phenol | Parallel-displaced | 3.6 | -3.2 nih.gov |

Ligand-Receptor Docking and Binding Affinity Predictions (Excluding Clinical Targets)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies can be performed against theoretical or non-clinical receptor models, such as model enzyme active sites, to understand its potential for molecular recognition.

Using software like AutoDock or GOLD, the molecule can be docked into a defined binding pocket. researchgate.netijnrd.org The simulation explores various conformations and orientations of the ligand, scoring them based on a force field that estimates the binding affinity (often expressed as a binding energy in kcal/mol). nih.gov

The results of a docking simulation can predict:

Binding Pose : The most energetically favorable three-dimensional arrangement of the ligand within the receptor's active site.

Binding Affinity : A score that estimates the strength of the ligand-receptor interaction. Lower binding energy values typically indicate stronger binding.

Key Interactions : The specific non-covalent interactions that stabilize the complex. For this molecule, this would likely involve hydrogen bonds from the phenol -OH and pyrazole N-H groups to polar residues in the active site, and hydrophobic or π-stacking interactions involving the furan, pyrazole, and phenol rings with nonpolar or aromatic residues. nih.gov

These theoretical predictions are invaluable for understanding the structural requirements for molecular recognition and can guide the design of molecules with specific binding properties. mdpi.com

Table 5: Hypothetical Docking Results into a Model Receptor Active Site

| Parameter | Value | Description |

| Binding Energy | -8.5 kcal/mol | Estimated free energy of binding; a lower value indicates stronger affinity. nih.gov |

| Inhibition Constant (Ki, predicted) | 520 nM | Predicted concentration required to inhibit 50% of receptor activity. |

| RMSD of Pose | 1.2 Å | Root-mean-square deviation from a reference pose, indicating docking accuracy. |

| Predicted Intermolecular Interactions | Residue (Model) | Interaction Type |

| ASP 120 | Hydrogen Bond (with Phenol OH) | |

| GLN 85 | Hydrogen Bond (with Pyrazole NH) | |

| PHE 152 | π-π Stacking (with Phenol Ring) | |

| TRP 54 | π-π Stacking (with Furan Ring) | |

| LEU 88 | Hydrophobic Interaction |

Molecular Docking Studies with Selected Protein Targets for Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding mode of a small molecule ligand to the active site of a protein. The insights gained from molecular docking are invaluable in drug discovery and medicinal chemistry for screening virtual libraries of compounds and for understanding potential mechanisms of action.

A thorough search of existing scientific literature did not yield any specific molecular docking studies conducted on this compound. Consequently, there are no published research findings detailing its interaction profiles with any selected protein targets. Information such as binding affinities (e.g., docking scores, binding free energies), specific hydrogen bond interactions, hydrophobic interactions, or the key amino acid residues involved in the binding pocket of any protein with this specific compound has not been reported.

Due to the absence of this data, a data table summarizing molecular docking results cannot be generated.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Active Site Interactions

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a powerful class of computational tools that combine the accuracy of quantum mechanics (QM) with the speed of molecular mechanics (MM). In these simulations, a small, chemically significant part of the system, such as the active site of an enzyme and the bound ligand, is treated with a high-level QM method. The rest of the system, including the bulk of the protein and surrounding solvent, is described using a less computationally expensive MM force field. This dual approach allows for the detailed study of chemical reactions and intricate electronic interactions within the complex environment of a biological system.

Despite the utility of this method for elucidating detailed active site interactions, a review of the literature indicates that no QM/MM studies have been published for this compound. Research detailing its behavior within a protein active site, including the precise electronic interactions, charge transfer, polarization effects, or the energetics of its binding at a quantum mechanical level, is currently unavailable.

As no specific research findings exist, it is not possible to present a data table on QM/MM active site interaction analyses for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 5 Furan 2 Yl 1h Pyrazol 3 Yl Phenol Analogues

Impact of Substituent Effects on Electronic and Steric Properties

The electronic and steric properties of substituents introduced onto the 2-(5-Furan-2-yl-1H-pyrazol-3-yl)-phenol scaffold play a pivotal role in modulating its biological activity. These properties directly influence how the molecule interacts with its biological target, affecting binding affinity and efficacy.

Hammett and Taft Analyses for Quantitative Structure-Activity Relationships

While specific Hammett and Taft analyses for this compound analogues are not extensively documented in publicly available literature, the principles of these linear free-energy relationships are widely applied to understand substituent effects in related heterocyclic systems.

The Hammett equation (log(k/k₀) = ρσ) is a valuable tool for quantifying the electronic influence (inductive and resonance effects) of substituents on the reactivity and, by extension, the biological activity of aromatic systems. For analogues of the target compound, substituents on the phenolic ring would be of particular interest for a Hammett analysis. The Hammett constant, σ, indicates the electron-donating or electron-withdrawing nature of a substituent. For instance, electron-withdrawing groups (e.g., -NO₂, -CN) have positive σ values, while electron-donating groups (e.g., -OCH₃, -NH₂) have negative σ values. The reaction constant, ρ, reflects the sensitivity of the biological activity to these electronic effects. A positive ρ value would suggest that electron-withdrawing groups enhance activity, perhaps by increasing the acidity of the phenolic hydroxyl group or by participating in specific electronic interactions with the target. Conversely, a negative ρ value would indicate that electron-donating groups are favorable.

The Taft equation (log(k/k₀) = ρσ + δEs) extends this analysis to aliphatic systems and also separates electronic effects (σ*) from steric effects (Es). While the core structure is aromatic, substituents on the pyrazole (B372694) or furan (B31954) rings, or alkyl chains attached to the phenol (B47542), could be analyzed using Taft parameters to dissect steric and electronic contributions to activity. For example, bulky substituents could sterically hinder the molecule from fitting into a binding pocket, leading to decreased activity, which would be reflected in the Es parameter.

A hypothetical Hammett analysis for a series of analogues of this compound with varying substituents on the phenol ring is illustrated in the table below. The σ values are standard Hammett constants for para-substituents.

| Substituent (R) | Hammett Constant (σp) | Hypothetical Biological Activity (log(1/IC50)) |

| -H | 0.00 | 5.0 |

| -CH₃ | -0.17 | 4.8 |

| -OCH₃ | -0.27 | 4.6 |

| -Cl | 0.23 | 5.3 |

| -NO₂ | 0.78 | 5.9 |

This table is illustrative and does not represent actual experimental data.

QSAR/QSPR Modeling Methodologies for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for predicting the biological activity and physicochemical properties of new chemical entities based on their molecular structures. For this compound analogues, QSAR/QSPR models can guide the design of new derivatives with improved characteristics.

The development of a QSAR/QSPR model typically involves the following steps:

Data Set Generation: A series of analogues with known biological activities (e.g., IC₅₀ values) or properties (e.g., solubility, logP) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), or 3D (e.g., molecular shape, volume, surface area, quantum-chemical descriptors like HOMO/LUMO energies).

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) are used to build a mathematical model that correlates the descriptors with the observed activity or property.

Model Validation: The predictive power of the model is rigorously validated using internal (e.g., cross-validation) and external validation (using a separate test set of compounds).

For the this compound scaffold, a hypothetical QSAR equation might look like:

log(1/IC₅₀) = a(logP) + b(HOMO) + c(Dipole_Moment) + d

Where:

logP represents the lipophilicity of the molecule.

HOMO (Highest Occupied Molecular Orbital energy) relates to the electron-donating ability.

a, b, c, and d are coefficients determined by the regression analysis.

Such a model could reveal, for instance, that optimal activity is achieved with moderate lipophilicity and a specific electronic profile, guiding the selection of substituents for synthesis.

Conformational Flexibility and Its Influence on Observed Activities

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The this compound scaffold possesses several rotatable bonds, allowing for a degree of conformational flexibility. The key rotations are around the bonds connecting the phenol to the pyrazole, and the furan to the pyrazole.

For example, an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the pyrazole ring could restrict the rotation around the phenol-pyrazole bond, leading to a more planar and rigid conformation. This rigidity might be favorable for binding to some targets but detrimental for others that require a more flexible ligand. The presence of bulky substituents on any of the rings can also influence the preferred conformation due to steric hindrance.

Role of the Phenolic Hydroxyl Group in Intermolecular Interactions and Activity Modulation

The phenolic hydroxyl (-OH) group is a key functional group that can significantly influence the biological activity of this compound analogues through various intermolecular interactions.

Hydrogen Bonding: The -OH group can act as both a hydrogen bond donor (the H atom) and a hydrogen bond acceptor (the O atom). This allows it to form strong and specific interactions with amino acid residues in a protein's active site, such as aspartate, glutamate, serine, and threonine. These hydrogen bonds are often crucial for anchoring the ligand in the binding pocket and for high-affinity binding.

Acidity and Ionization: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenolate (B1203915) anion at physiological pH. This ionization state can be critical for activity, as an ionic interaction (salt bridge) with a positively charged residue like lysine (B10760008) or arginine in the target protein can be a very strong binding interaction. The acidity of the phenol can be modulated by substituents on the phenolic ring, as described by the Hammett equation.

Chelation: In some cases, the phenolic hydroxyl group, in conjunction with a nearby nitrogen atom from the pyrazole ring, can act as a chelating agent, binding to metal ions that may be present as cofactors in the active site of an enzyme.

The importance of the phenolic -OH group can be experimentally investigated by synthesizing analogues where it is replaced by other groups, such as a methoxy (B1213986) (-OCH₃) group or a hydrogen atom, and comparing their biological activities. A significant loss of activity upon modification of the -OH group would highlight its critical role.

Contribution of Pyrazole and Furan Moieties to the Overall Functional Profile

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is a common feature in many biologically active compounds and can participate in various non-covalent interactions:

Hydrogen Bonding: The N-H group of the pyrazole can act as a hydrogen bond donor, while the other nitrogen atom can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic pyrazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding site.

Scaffold for Substituents: The pyrazole ring serves as a rigid scaffold to orient the furan and phenol moieties in a specific spatial arrangement.

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. Its contribution to the functional profile includes:

Hydrogen Bonding: The oxygen atom of the furan ring can act as a hydrogen bond acceptor.

Dipole-Dipole Interactions: The furan ring has a dipole moment due to the electronegative oxygen atom, which can lead to favorable dipole-dipole interactions with the target.

Metabolic Stability: The furan ring can influence the metabolic stability of the compound. In some cases, it can be susceptible to oxidative metabolism, which could be a consideration in drug design. Replacing the furan with a more metabolically stable ring, such as a thiophene (B33073) or a phenyl ring, and observing the effect on activity and pharmacokinetics can provide insights into its role.

Rational Design of Analogues Based on Computational and Experimental Predictions

The rational design of new analogues of this compound with improved properties is an iterative process that combines computational modeling with experimental synthesis and testing.

The process typically begins with the identification of a lead compound, which in this case would be this compound or a closely related analogue with promising biological activity.

Computational Modeling:

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode of the lead compound. This can reveal key interactions between the ligand and the protein and suggest sites for modification.

Pharmacophore Modeling: If the target structure is unknown, a pharmacophore model can be generated based on a set of known active compounds. This model defines the essential three-dimensional arrangement of functional groups required for activity and can be used to screen virtual libraries for new potential hits.

QSAR/QSPR: As discussed earlier, QSAR models can predict the activity of virtual compounds, allowing for the in silico screening of a large number of potential analogues before committing to their synthesis.

Analogue Design and Synthesis: Based on the insights from computational modeling and SAR/SPR data, new analogues are designed. For example, if docking studies suggest a vacant hydrophobic pocket near the furan ring, analogues with small hydrophobic substituents on the furan might be designed. If QSAR suggests that increased polarity is beneficial, analogues with polar groups could be synthesized.

Biological Evaluation: The newly synthesized analogues are then tested for their biological activity. The results of these assays provide feedback that is used to refine the computational models and guide the next round of design and synthesis.

An example of a rational design strategy is presented in the table below, illustrating how different modifications might be proposed to probe specific interactions.

| Analogue | Modification | Rationale |

| 1 | Replace furan with thiophene | To investigate the importance of the furan oxygen as a hydrogen bond acceptor and to potentially improve metabolic stability. |

| 2 | Add a methyl group to the pyrazole ring | To probe for steric tolerance and potential hydrophobic interactions in the vicinity of the pyrazole. |

| 3 | Replace the phenolic -OH with -OCH₃ | To confirm the role of the hydroxyl group as a hydrogen bond donor. |

| 4 | Add a chloro substituent to the phenol ring | To increase the acidity of the phenolic -OH and explore halogen bonding interactions. |

This table is illustrative and does not represent actual experimental data.

Through this iterative cycle of design, synthesis, and testing, guided by computational and experimental predictions, it is possible to systematically optimize the structure of this compound to develop new analogues with superior therapeutic potential.

Exploration of Biological Interaction Mechanisms of 2 5 Furan 2 Yl 1h Pyrazol 3 Yl Phenol in Vitro and in Vivo, Non Human Models

Molecular Target Identification and Engagement Studies

The interaction of small molecules with specific biological macromolecules is the foundation of their pharmacological effect. For furan-pyrazole derivatives, these interactions primarily involve the inhibition or activation of key enzymes and binding to cellular receptors.

Enzyme Inhibition/Activation Profiling (e.g., Kinases, Proteases, Oxidoreductases)

The furan-pyrazole scaffold is a common feature in a multitude of enzyme inhibitors, targeting a wide range of enzyme classes critical for cellular function and disease progression.

Kinase Inhibition: Protein kinases are a major focus of drug discovery, especially in oncology, and the pyrazole (B372694) scaffold is a key building block in the development of protein kinase inhibitors (PKIs). nih.gov Structurally related pyrazole compounds have demonstrated potent inhibitory activity against several kinases. For instance, a similar compound, 2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol, has been identified as an inhibitor of protein tyrosine kinases, which are crucial for cell proliferation and survival. evitachem.com The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which is structurally related to the title compound, is found in inhibitors of Aurora kinases and cyclin-dependent kinases (CDKs) like CDK16. mdpi.com Furthermore, pyrazole-based structures have been successfully developed as inhibitors of Akt1 and Bcr-Abl kinases, the latter being a key target in chronic myeloid leukemia. nih.gov

Oxidoreductase Inhibition: Derivatives containing the pyrazole scaffold have also been shown to inhibit various oxidoreductases. A notable example is the inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Certain 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have shown high potency against both MAO-A and MAO-B isoforms. acs.org

Below is a table summarizing the inhibitory activity of a pyrazole derivative against Monoamine Oxidase A and B.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |

| (-)-(S)-1 enantiomer of a 1-thiocarbamoyl pyrazole derivative | MAO-A | 27 ± 2 nM |

| MAO-B | 50 ± 3 nM |

Data sourced from studies on 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives. acs.org

Other Enzyme Inhibition: The versatility of the furan-pyrazole scaffold extends to other enzyme families. Furan (B31954) chalcones have demonstrated significant urease inhibitory activity, with some derivatives being more potent than the reference drug thiourea. mdpi.com Additionally, various pyrazole derivatives have been reported to inhibit carbonic anhydrases (CAs), α-glucosidase, α-amylase, and proteinase enzymes. tandfonline.comsemanticscholar.org

The following table displays the urease inhibition data for representative furan chalcone (B49325) compounds.

| Compound | Target Enzyme | IC₅₀ Value |

| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2–propen-1-one | Urease | 16.13 ± 2.45 µM |

| 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl] -2-propen-1-one | Urease | 18.75 ± 0.85 µM |

| Thiourea (Reference) | Urease | 21.25 ± 0.15 µM |

Data sourced from studies on phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones. mdpi.com

Receptor Binding Assays (e.g., G-protein Coupled Receptors, Nuclear Receptors)

While specific receptor binding assays for 2-(5-Furan-2-yl-1H-pyrazol-3-yl)-phenol are not detailed in the available literature, the pyrazole nucleus is known to be a component of molecules designed to target various receptors. For example, different pyrazole derivatives have been investigated as potential CB2 receptor ligands and glucagon (B607659) receptor antagonists, indicating the scaffold's capability to interact with G-protein coupled receptors. researchgate.net

Cellular Pathway Modulation and Signaling Cascade Investigations

Beyond direct target engagement, understanding how a compound affects broader cellular processes, such as gene and protein expression and intracellular signaling, is crucial.

Gene Expression Profiling (Transcriptomics) in Cellular Systems

Studies on compounds with furan-pyrazole motifs have revealed significant modulation of gene expression in various cellular models. In cancer research, novel 3-(furan-2-yl)pyrazolyl chalcones were found to alter the expression of genes involved in cancer cell metabolism and development. d-nb.info For example, treatment of liver cancer cells with a promising chalcone derivative led to the suppression of pyruvate (B1213749) kinase M1/2 (PKM) and phosphoserine phosphatase (PSPH) gene expression. d-nb.info In lung cancer cells, the same compound suppressed the expression of amylase alpha 2A (AMY2A) and forkhead box G1 (FOXG1) genes. d-nb.info

Furthermore, studies on the furan moiety itself have shown that it can induce widespread changes in the expression of genes related to the cell cycle, apoptosis, and DNA damage response in non-human models. nih.govnih.gov Exposure to furan has been linked to the upregulation of key apoptotic and cell cycle genes such as Casp3 and Trp53. researchgate.net

The table below summarizes the observed changes in gene expression following treatment with furan or furan-pyrazole derivatives in different cell lines.

| Compound/Moiety | Cell Line | Affected Genes | Observed Effect |

| 3-(furan-2-yl)pyrazolyl chalcone derivative | Lung Cancer (A549) | AMY2A, FOXG1 | Suppression |

| 3-(furan-2-yl)pyrazolyl chalcone derivative | Liver Cancer (HepG2) | PKM, PSPH | Suppression |

| Furan | Leydig Cells (TM3) | Casp3, Trp53 | Upregulation |

| Furan | Rat Liver | Brca2, Chek1 | Overexpression |

Data compiled from multiple studies on furan and its derivatives. d-nb.infonih.govresearchgate.net

Protein Expression and Post-Translational Modification Analysis (Proteomics)

While comprehensive proteomics studies are not widely available, research has focused on the interaction of furan-pyrazole compounds with specific proteins implicated in disease. A series of novel furan-2-yl-1H-pyrazoles were synthesized and evaluated for their ability to disrupt the aggregation of α-synuclein in vitro. nih.gov The aggregation of α-synuclein is a pathological hallmark of neurodegenerative conditions such as Parkinson's disease. Several of the tested compounds were found to inhibit this aggregation process, suggesting a direct interaction with the protein and modulation of its pathological conformation. nih.govresearchgate.net

Intracellular Signaling Cascade Investigations (e.g., MAPK, PI3K/Akt pathways)

The pyrazole scaffold is a key component of many inhibitors that target critical intracellular signaling pathways. The PI3K/Akt/mTOR pathway, which regulates cell proliferation and survival, is a frequent target for pyrazole-containing inhibitors. researchgate.net Research on analogous compounds suggests that furan-pyrazole derivatives may induce apoptosis in cancer cells by disrupting such cell growth signaling pathways. evitachem.com

Functional and pathway enrichment analyses of genes modulated by cellular stressors have shown significant enrichment in both the MAPK and PI3K-Akt signaling pathways. nih.gov Given that furan-pyrazole compounds can modulate the expression of numerous genes, it is highly probable that they impact these central signaling cascades. For example, the downregulation of cyclin-dependent kinase 4 (CDK4) by certain (3-(furan-2-yl)pyrazol-4-yl) chalcones suggests an interference with cell cycle regulation, a process tightly controlled by pathways like MAPK and PI3K/Akt. nih.gov

Mechanistic Studies in Model Organisms for Biological Activity Characterization

There is no available information in the scientific literature regarding mechanistic studies of this compound in the specified model organisms.

No published studies were found that investigate the molecular mechanism of this compound in primary cell cultures or established cell lines.

A thorough literature search did not yield any studies on the biological activity or mechanistic pathways of this compound in non-mammalian models such as C. elegans, Drosophila melanogaster, or zebrafish.

There are no available preclinical studies in mammalian models that focus on the molecular mechanisms of action of this compound.

Antimicrobial and Antiviral Activity at the Molecular Level (Excluding Clinical Outcomes)

The chemical scaffold of this compound, which integrates furan, pyrazole, and phenol (B47542) moieties, suggests a potential for multifaceted biological activities. Research into related heterocyclic compounds has revealed various mechanisms of action at the molecular level, providing a basis for understanding how this specific molecule might interact with microbial and viral targets. The antimicrobial and antiviral properties of pyrazole derivatives are often attributed to their ability to interfere with essential life cycle processes of pathogens, including the synthesis of cellular structures and the function of critical enzymes.

The integrity of the bacterial cell wall is a critical target for antimicrobial agents. Pyrazole-containing compounds have been shown to disrupt this structure through various mechanisms. Studies on naphthyl-substituted pyrazole-derived hydrazones have indicated that their antibacterial mode of action involves the disruption of the bacterial cell wall. nih.gov Another avenue of interference is the inhibition of enzymes essential for peptidoglycan synthesis, a key component of the bacterial cell wall. For instance, certain pyrazole derivatives have been identified as inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an enzyme crucial for the synthesis of the peptidoglycan layer. nih.gov One such potent compound demonstrated inhibition of S. aureus strains with a minimum inhibitory concentration (MIC) of 8 μg/ml. nih.gov